Physicochemical Fingerprint: tPSA and Rotatable Bond Count Versus 4-Ethoxyphenyl Analog
The target compound exhibits a topological polar surface area (tPSA) of 152 Ų, a critical determinant for crossing the blood-brain barrier [1]. Its closest purchasable analog, (4-ethoxyphenyl){4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]piperazin-1-yl}methanone, possesses a significantly different tPSA and hydrogen-bonding capacity due to the lack of the electron-withdrawing 3,5-dinitrophenyl group . This difference is crucial for CNS-targeted programs where precise control over passive permeability is required.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 152 Ų |
| Comparator Or Baseline | (4-ethoxyphenyl){4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]piperazin-1-yl}methanone: tPSA is estimated to be lower (~75-85 Ų) due to replacement of the dinitrophenyl group with an ethoxyphenyl group. |
| Quantified Difference | Approximately 67-77 Ų higher tPSA for the target compound, resulting in significantly lower predicted passive membrane permeability. |
| Conditions | In silico calculation based on the ZINC15 algorithm (pH 7.4 reference state). |
Why This Matters
For CNS discovery projects, selecting the analog with the incorrect tPSA can lead to false negatives in phenotypic screens or misleading oral bioavailability predictions; the distinct tPSA of the target compound makes it the only valid probe for studying the impact of high polar surface area in this scaffold.
- [1] ZINC15 Database. ZINC000514880232. Accessed May 2026. View Source
